REACTION_SMILES
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[C:58]([OH:59])(=[O:60])[CH3:61].[CH2:42]1[CH2:43][CH2:44][C:45]2=[N:50][CH2:49][CH2:48][CH2:47][N:46]2[CH2:51][CH2:52]1.[CH3:1][C:2]([C:3]([CH2:4][c:5]1[cH:6][cH:7][cH:8][cH:9][cH:10]1)=[O:11])([CH2:12][CH:13]=[CH2:14])[CH3:15].[CH3:20][S:21][CH3:22].[CH3:53][OH:54].[Cl:55][CH2:56][Cl:57].[O:16].[O:17]=[O+:18][O-:19].[c:23]1([P:24]([c:25]2[cH:26][cH:27][cH:28][cH:29][cH:30]2)[c:31]2[cH:32][cH:33][cH:34][cH:35][cH:36]2)[cH:37][cH:38][cH:39][cH:40][cH:41]1>>[CH3:1][C:2]1([CH3:15])[C:3](=[O:11])[C:4]([c:5]2[cH:6][cH:7][cH:8][cH:9][cH:10]2)=[CH:13][CH2:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCC2=NCCCN2CC1
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Name
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C=CCC(C)(C)C(=O)Cc1ccccc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCC(C)(C)C(=O)Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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O=[O+][O-]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[O+][O-]
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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c1ccc(P(c2ccccc2)c2ccccc2)cc1
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Name
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Type
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product
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Smiles
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CC1(C)CC=C(c2ccccc2)C1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |